molecular formula C16H28N2O6 B2538016 7-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1408076-09-4; 1523571-04-1

7-Oxa-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B2538016
CAS No.: 1408076-09-4; 1523571-04-1
M. Wt: 344.408
InChI Key: DWJWLMVIJBWYFP-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane hemioxalate is a spirocyclic compound featuring a nitrogen atom at position 2 and an oxygen atom at position 7 within a bicyclic [3.5]nonane framework. Its hemioxalate salt form (CAS 1523571-04-1) has a molecular formula of 2(C₇H₁₃NO)·C₂H₂O₄ and a molecular weight of 344.40 g/mol . The compound is commercially available with purities ≥97% and is stored at room temperature . It serves as a bioisostere for pipecolic acid in drug design, offering enhanced water solubility and reduced toxicity in analogs such as modified Bupivacaine .

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJWLMVIJBWYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.C1COCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Physicochemical Properties

The spiro[3.5]nonane core is shared among analogs, but heteroatom placement and stoichiometry with oxalic acid differentiate their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
7-Oxa-2-azaspiro[3.5]nonane hemioxalate 1523571-04-1 2(C₇H₁₃NO)·C₂H₂O₄ 344.40 ≥97% Room temperature
7-Oxa-2-azaspiro[3.5]nonane oxalate 1408076-09-4 C₉H₁₅NO₅ 217.22 ≥97% 2–8°C (inert gas)
2-Oxa-7-azaspiro[3.5]nonane hemioxalate 1379811-94-5 2(C₇H₁₃NO)·C₂H₂O₄ 344.40 95% Not specified
6-Oxa-2-azaspiro[3.5]nonane hemioxalate 1523606-37-2 2(C₇H₁₃NO)·C₂H₂O₄ 344.40 95% Not specified
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate 1501856-47-8 C₁₆H₂₈N₂O₈S₂ 440.53 97% Room temperature

Key Observations :

  • Heteroatom Position : Swapping oxygen and nitrogen positions (e.g., 7-oxa-2-aza vs. 2-oxa-7-aza) alters electronic properties and hydrogen-bonding capacity, impacting solubility and receptor interactions .
  • Stoichiometry : Hemioxalate (2:1 base-to-acid ratio) vs. oxalate (1:1) forms affect molecular weight and crystallinity .

Q & A

Q. How to interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?

  • Methodological Answer : 3D models often show 10-100× higher IC₅₀ due to hypoxia-induced drug resistance. Use Seahorse XF assays to quantify oxygen consumption rates (OCR). Compounds with OCR inhibition >50% in 3D models require hypoxia-responsive prodrug modifications (e.g., nitroreductase-activated derivatives) .

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